2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
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Overview
Description
2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by the presence of an acetylsulfanyl group, a chlorophenyl group, and a thiazolyl group
Mechanism of Action
Target of action
They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs .
Mode of action
Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological activities .
Biochemical pathways
Without specific information on “2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE”, it’s difficult to say which biochemical pathways it affects. Thiazole derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found in many drug molecules, suggesting they may have favorable pharmacokinetic properties .
Result of action
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorophenyl isothiocyanate with acetylsulfanyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Properties
IUPAC Name |
S-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKMPICGASAVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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